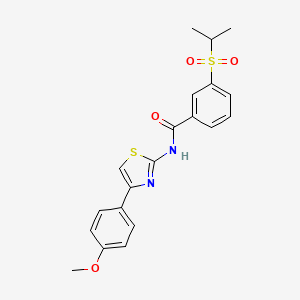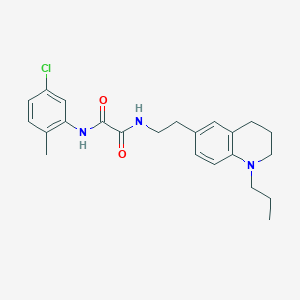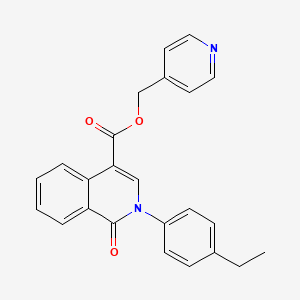![molecular formula C16H18Cl2N2O2 B2821135 N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide CAS No. 1465302-72-0](/img/structure/B2821135.png)
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Wirkmechanismus
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide exerts its pharmacological effects by selectively blocking the adenosine A1 receptors, which are widely distributed throughout the body. Adenosine is an endogenous purine nucleoside that acts as a signaling molecule and plays a crucial role in various physiological processes. Adenosine A1 receptors are involved in the regulation of various functions, including neuronal activity, cardiovascular function, and immune responses.
Biochemical and Physiological Effects:
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of adenosine-induced vasodilation, the modulation of neurotransmitter release, and the suppression of inflammation. It has also been shown to have potential therapeutic applications in the treatment of various disorders, such as ischemic heart disease, epilepsy, and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide is a potent and selective antagonist of adenosine A1 receptors, which makes it an ideal tool for investigating the role of these receptors in various physiological and pathological processes. However, it is important to note that N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide has limitations in terms of its specificity and selectivity, and caution should be exercised when interpreting the results of experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide and adenosine A1 receptors. One area of research is the investigation of the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various disorders, such as ischemic heart disease, epilepsy, and chronic pain. Another area of research is the development of more selective and specific adenosine A1 receptor antagonists, which could lead to the development of more effective and safer drugs. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of adenosine A1 receptor antagonists, which could lead to the identification of novel drug targets.
Synthesemethoden
The synthesis of N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide involves several steps, including the reaction of 3,5-dichlorobenzonitrile with sodium methoxide, followed by the reaction of the resulting intermediate with 4-hydroxytetrahydrofuran and propanoyl chloride. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide is used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes, including cardiovascular function, neuronal activity, and inflammation. It is also used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various disorders, such as ischemic heart disease, epilepsy, and chronic pain.
Eigenschaften
IUPAC Name |
N-[cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-13-7-12(8-14(18)9-13)15(10-19)20-16(21)2-1-11-3-5-22-6-4-11/h7-9,11,15H,1-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNBBTMKNFXSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCC(=O)NC(C#N)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(3,5-dichlorophenyl)methyl]-3-(oxan-4-YL)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2821054.png)

![2-(2-Methoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2821057.png)

![6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2821063.png)


![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)



